4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol
Description
4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is a synthetic organic compound featuring a pyrimidine ring substituted with an amino group and a chlorine atom
Properties
IUPAC Name |
4-[2-[(2-amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-9(7-10-3-5-11(20)6-4-10)19(2)13-8-12(15)17-14(16)18-13/h3-6,8-9,20H,7H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFUQGPZZAMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)N(C)C2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-chloropyrimidine, which is then reacted with a suitable alkylating agent to introduce the propyl chain. The final step involves coupling this intermediate with a phenol derivative under controlled conditions to yield the target compound.
Example Synthetic Route:
Step 1: Synthesis of 2-amino-6-chloropyrimidine.
Step 2: Alkylation.
Step 3: Coupling with phenol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring biomolecules. It can serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects, making them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives might be employed in the production of dyes, pigments, or as intermediates in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and phenolic groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidine: Shares the pyrimidine core but lacks the propyl and phenol groups.
4-Amino-2,6-dichloropyridine: Similar in having a chlorinated aromatic ring but differs in the position and type of substituents.
2-Amino-4-chloropyrimidin-4-ol: Another pyrimidine derivative with different functional groups.
Uniqueness
4-[2-[(2-Amino-6-chloropyrimidin-4-yl)-methylamino]propyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
